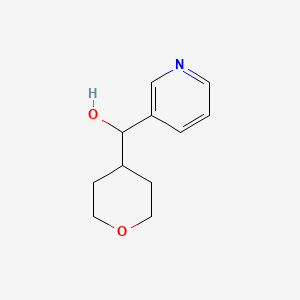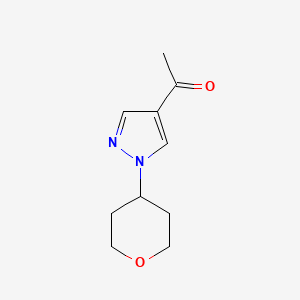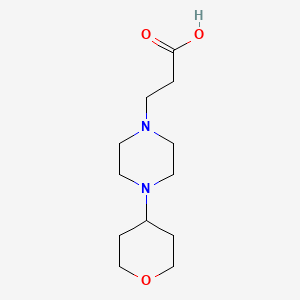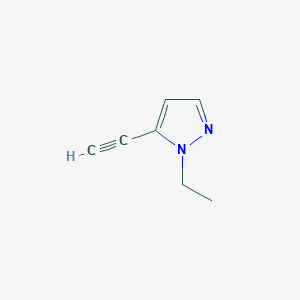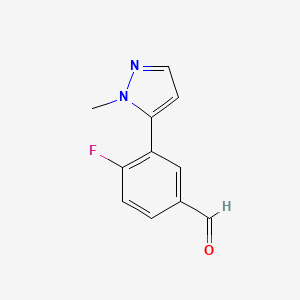
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Vue d'ensemble
Description
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a chemical compound with a molecular weight of 186.21 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Unfortunately, specific details about the molecular structure of this compound are not available in the sources I found.Physical And Chemical Properties Analysis
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Antioxidant Activity
Pyrazole derivatives, including compounds similar to 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is often measured using assays like DPPH, and these compounds have shown promising results, sometimes more active than standard antioxidants like ascorbic acid .
Anticancer Properties
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, certain derivatives have been shown to be potent scavengers and exhibit significant cytotoxicity against RKO colorectal carcinoma cells, indicating potential for development as anticancer agents .
Anti-Breast Cancer Activity
Molecular docking studies of pyrazole derivatives have shown that they can bind to human estrogen alpha receptors (ERα) with high affinity. This suggests potential applications in the treatment of breast cancer, as the binding affinity to ERα is crucial for the effectiveness of anti-breast cancer drugs .
Antibacterial Properties
Some pyrazole compounds have demonstrated potent antibacterial activity against various bacterial strains. For example, certain derivatives have shown minimum inhibitory concentration values indicating strong antibacterial properties, which could lead to the development of new antibacterial drugs .
Drug Development
The structural motif of pyrazole is common in many marketed drugs. The presence of a pyrazole ring can confer a wide variety of therapeutic and pharmacological properties, making it a valuable component in drug development for various diseases .
Molecular Docking and Drug Optimization
Pyrazole derivatives are often used in molecular docking studies to optimize drug interactions with target proteins. This process is crucial in the design of drugs with improved efficacy and reduced side effects. The optimization often involves adjusting the root-mean-square deviation (RMSD) value of the drug pose to ensure the best fit within the target protein’s active site .
Mécanisme D'action
Target of Action
The primary target of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
“4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose by cells .
Biochemical Pathways
By inhibiting GLUT1, “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” disrupts the glucose metabolism pathway . This results in a decrease in cellular glucose levels, which can affect various downstream processes, including energy production and the synthesis of certain biomolecules .
Pharmacokinetics
It has been shown to becell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of GLUT1 by “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” leads to a decrease in cellular glucose uptake . This can have various effects at the molecular and cellular levels, including changes in energy metabolism and potentially the induction of cell death in cells that are heavily dependent on glucose .
Action Environment
The action of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” can be influenced by various environmental factors. For example, the presence of other molecules that bind to GLUT1 could affect its efficacy. Additionally, factors that affect the stability of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, such as pH and temperature, could also influence its action .
Propriétés
IUPAC Name |
4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOBFWRDAYPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)


![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
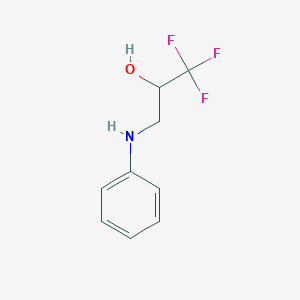
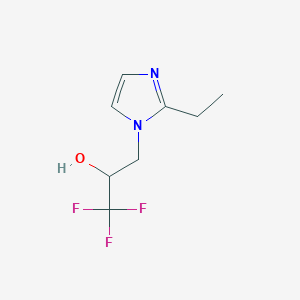
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)
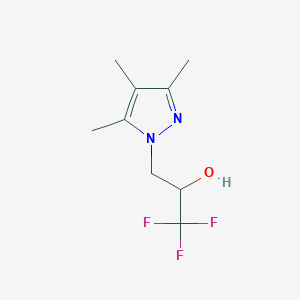
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
